molecular formula C12H9FN4 B15054350 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No.: B15054350
M. Wt: 228.22 g/mol
InChI Key: GIKMLJRBVNXSAT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorophenyl group attached to the triazole ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This method is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance . The reaction conditions can be optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole or pyridine rings.

    Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, modulating their activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and anti-proliferative activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine include other triazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature enhances its biological activity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H9FN4

Molecular Weight

228.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-15-11-7-10(14)5-6-17(11)16-12/h1-7H,14H2

InChI Key

GIKMLJRBVNXSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CC(=CC3=N2)N)F

Origin of Product

United States

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